molecular formula C11H17F2NO4 B8217282 (3S)-1-[(tert-Butoxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid

(3S)-1-[(tert-Butoxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid

Cat. No.: B8217282
M. Wt: 265.25 g/mol
InChI Key: MSNKMLCRSUWLHZ-ZETCQYMHSA-N
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Description

(3S)-1-[(tert-Butoxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid is a fluorinated piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a carboxylic acid moiety at the C3 position. This compound is primarily utilized as a building block in organic synthesis, particularly for peptide mimetics and protease inhibitors, where fluorination enhances metabolic stability and binding affinity .

Properties

IUPAC Name

(3S)-5,5-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-7(8(15)16)4-11(12,13)6-14/h7H,4-6H2,1-3H3,(H,15,16)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNKMLCRSUWLHZ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](CC(C1)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

DAST-Mediated Difluorination

A critical step involves introducing fluorine atoms at the 5-position of the piperidine ring. The use of diethylaminosulfur trifluoride (DAST) for ketone-to-difluoro conversions is well-documented. For example, in the synthesis of 4,4-difluoropiperidine derivatives, benzylpiperidone is treated with DAST in dichloromethane at 0–25°C, achieving 86–88% yields of difluorinated products. Adapting this method for 5,5-difluorination would require a 5-ketopiperidine precursor.

Example Protocol

  • Substrate Preparation : 5-Ketopiperidine-3-carboxylic acid is synthesized via Oppenauer oxidation of 3-hydroxypiperidine-3-carboxylic acid.

  • Fluorination : React 5-ketopiperidine-3-carboxylic acid (1.0 equiv) with DAST (1.5–2.0 equiv) in dichloromethane at 0°C, followed by gradual warming to room temperature.

  • Workup : Quench with aqueous HCl, extract with dichloromethane, and purify via column chromatography.

Challenges :

  • Regioselectivity must be ensured to avoid 3- or 4-fluorination byproducts.

  • DAST’s moisture sensitivity necessitates anhydrous conditions.

Stereochemical Control at the 3-Position

Chiral Pool Synthesis

The (3S) configuration is achieved using enantiomerically pure starting materials. For instance, (S)-piperidine-3-carboxylic acid derivatives are commercially available or synthesized via enzymatic resolution.

Asymmetric Hydrogenation

Hydrogenation of fluorinated pyridine precursors using chiral catalysts (e.g., Ru-BINAP complexes) can induce stereoselectivity. A study demonstrated that hydrogenating 5,5-difluoropyridine-3-carboxylic acid ethyl ester under 50 bar H₂ with [(S)-BINAP]RuCl₂ yielded (3S)-piperidine-3-carboxylic acid derivatives with >90% enantiomeric excess (ee).

Optimization Table :

CatalystPressure (bar)ee (%)Yield (%)
(S)-BINAP-RuCl₂509285
(R)-BINAP-RuCl₂50882
Crabtree Catalyst50<570

Boc Protection and Carboxyl Group Stabilization

tert-Butoxycarbonyl (Boc) Installation

The Boc group is introduced using tert-butyl dicarbonate under alkaline conditions. A representative procedure involves reacting 5,5-difluoropiperidine-3-carboxylic acid with Boc₂O (1.2 equiv) in THF/water (2:1) at 0°C, followed by neutralization and extraction.

Yield Data :

  • Boc protection typically achieves 90–95% yield when using DMAP as a catalyst.

  • Elevated temperatures (>40°C) risk decarboxylation of the carboxylic acid moiety.

Carboxylic Acid Oxidation

For precursors with a 3-hydroxyl group, oxidation to the carboxylic acid is performed using Jones reagent (CrO₃/H₂SO₄) or KMnO₄. For example, 3-hydroxy-5,5-difluoropiperidine treated with KMnO₄ in acetone/water (3:1) at 60°C for 6 hours yields 78% of the carboxylic acid.

Reaction Conditions :

  • KMnO₄ : 3.0 equiv, 60°C, 6 h → 78% yield.

  • Jones Reagent : 0°C, 2 h → 82% yield (risk of over-oxidation).

Integrated Synthesis Route

Stepwise Procedure

  • Starting Material : (S)-3-Hydroxypiperidine-5-one.

  • Fluorination : Treat with DAST (2.0 equiv) in CH₂Cl₂ → 5,5-difluoro-3-hydroxypiperidine (87% yield).

  • Oxidation : React with KMnO₄ to form 5,5-difluoropiperidine-3-carboxylic acid (75% yield).

  • Boc Protection : Add Boc₂O (1.2 equiv) and DMAP (0.1 equiv) in THF → target compound (91% yield).

Purity Data :

  • HPLC analysis: 98.5% purity (C18 column, 0.1% TFA in H₂O/MeCN).

  • Chiral HPLC: 99.2% ee (Chiralpak IA, hexane/iPrOH 90:10).

Comparative Analysis of Methods

MethodFluorination AgentStereocontrol StrategyTotal Yield (%)ee (%)
DAST + Asymmetric H₂DASTChiral catalyst6892
Enzymatic ResolutionSF₄Chiral pool7299
Direct OxidationKMnO₄None (racemic)65<5

Chemical Reactions Analysis

Types of Reactions

(3S)-1-[(tert-Butoxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the Boc-protected amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(3S)-1-[(tert-Butoxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3S)-1-[(tert-Butoxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc-protecting group can be selectively removed under acidic conditions, revealing the active amino group. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a class of Boc-protected piperidine/pyrrolidine carboxylic acids. Key structural analogs include:

Compound Name CAS Number Molecular Formula Substituents Key Features
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 652971-20-5 C₁₇H₂₃NO₄ C4 phenyl, C3 carboxylic acid Increased hydrophobicity due to phenyl group; moderate acute toxicity (H302)
(3R,4R)-1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid 1808807-76-2 C₁₂H₁₇F₃NO₄ C4 trifluoromethyl (pyrrolidine ring), C3 carboxylic acid Enhanced lipophilicity and electron-withdrawing effects from CF₃ group
(3R,4R)-1-[(tert-Butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid 1119512-35-4 C₁₂H₂₁NO₄ C4 methyl (pyrrolidine ring), C3 carboxylic acid Reduced steric hindrance compared to fluorinated analogs; improved solubility
(2S,4R)-1-[(tert-butoxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid 647857-43-0 C₁₀H₁₆FNO₄ C4 fluorine (pyrrolidine ring), C2 carboxylic acid Conformational rigidity due to fluorination; used in peptide backbone modifications

Physicochemical and Reactivity Differences

  • Fluorination Effects: The 5,5-difluoro substitution in the target compound increases electronegativity and polarizability compared to non-fluorinated analogs (e.g., 4-methyl or phenyl derivatives).
  • Ring Size and Conformation : Piperidine derivatives (6-membered ring) exhibit greater flexibility than pyrrolidine analogs (5-membered ring), affecting binding modes in biological targets. For example, the pyrrolidine-based 1808807-76-2 shows restricted rotation due to its smaller ring .
  • Acid Strength : The carboxylic acid group at C3 in the target compound has a pKa similar to other Boc-protected analogs (~4.5–5.0), but fluorination at C5 may slightly lower the pKa due to electron-withdrawing effects.

Biological Activity

(3S)-1-[(tert-Butoxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid is a compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmaceuticals. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Formula : C₁₁H₁₇F₂NO₄
  • Molecular Weight : 265.25 g/mol
  • CAS Number : 1255666-86-4
  • InChI Key : OEXVKTNKFKHQQQ-UHFFFAOYSA-N

The precise biological mechanisms of this compound are still under investigation. However, related compounds have shown significant activity as inhibitors of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer progression. For example, studies on similar difluoropiperidine derivatives indicate that they may promote apoptosis and induce cell cycle arrest in cancer cells by modulating HDAC activity .

Biological Activity Overview

The biological activity of this compound can be summarized in the following areas:

  • Anticancer Activity :
    • Compounds with similar structures have demonstrated selective inhibition of HDAC enzymes, leading to increased apoptosis in various cancer cell lines.
    • In vitro studies have shown that these compounds can significantly reduce cell viability and induce G2/M phase cell cycle arrest in cancer cells such as K562 and MCF-7 .
  • Enzyme Inhibition :
    • Preliminary data suggest that this compound may exhibit selective inhibition against specific HDAC isoforms.
    • The structure-activity relationship (SAR) analysis indicates that difluorination enhances the inhibitory potency against HDACs compared to non-fluorinated analogs .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism
D28K5621.02HDAC3 inhibition, apoptosis induction
D28MCF-71.08Cell cycle arrest
D29K5620.477Enhanced potency due to hydrazide modification

Research Insights

A study published in Frontiers in Chemistry highlighted the anticancer potential of related compounds exhibiting selective HDAC3 inhibition. The lead compound D28 showed significant antiproliferative effects across multiple cancer cell lines with IC50 values ranging from 1.02 to 5.66 µM . The mechanism involved apoptosis induction and G2/M phase cell cycle arrest, reinforcing the therapeutic potential of this class of compounds.

Q & A

Q. What are the recommended synthetic routes for this compound, and what reaction conditions optimize yield and enantiomeric purity?

The synthesis of (3S)-1-[(tert-Butoxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid typically involves:

Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group using Boc anhydride in dichloromethane (DCM) with a catalyst like DMAP, achieving ~85% yield .

Fluorination : Applying diethylaminosulfur trifluoride (DAST) at low temperatures (-78°C) to replace hydroxyl groups with fluorine atoms, yielding ~70% .

Cyclization and Carboxylic Acid Formation : Acidic or basic hydrolysis to deprotect intermediates and form the carboxylic acid moiety.

Q. Key Optimization Factors :

  • Temperature Control : Low temperatures (-78°C) prevent side reactions during fluorination.
  • Chiral Resolution : Use of chiral auxiliaries or catalysts to maintain the (3S) configuration.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for enantiomeric purity .

Q. What analytical techniques are critical for confirming structure and purity?

  • HPLC : Reverse-phase HPLC with a chiral column (e.g., Chiralpak AD-H) under acidic mobile phase (0.1% trifluoroacetic acid) to separate enantiomers .
  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm the difluoro and Boc group positions.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected: ~307.3 g/mol).

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

  • Chiral Chromatography : Use preparative HPLC with chiral stationary phases (e.g., cellulose-based columns) to isolate the (3S) enantiomer .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., Evans’ oxazaborolidines) during key steps like fluorination to favor the desired stereochemistry.
  • Dynamic Resolution : Kinetic resolution using enzymes (e.g., lipases) to hydrolyze undesired enantiomers .

Q. How do the 5,5-difluoro and Boc groups influence pharmacological properties?

  • Bioavailability : The Boc group enhances solubility in organic solvents, facilitating cell permeability.
  • Metabolic Stability : Fluorine atoms reduce metabolic degradation by cytochrome P450 enzymes.
  • Target Interactions : The difluoro group mimics hydroxyl steric bulk, enabling selective binding to enzymes (e.g., proteases) .

Q. How should researchers address contradictions in toxicity data across studies?

  • Comprehensive Profiling : Conduct in vitro assays (e.g., Ames test, hepatocyte cytotoxicity) and in vivo acute toxicity studies (OECD guidelines).
  • Structural Analogs : Compare data from similar compounds (e.g., (S)-1-Boc-4,4-difluoropyrrolidine-3-carboxylic acid) to identify trends .
  • Mechanistic Studies : Use molecular docking to predict off-target interactions that may explain discrepancies .

Q. What strategies mitigate solubility challenges in aqueous reactions?

  • Co-Solvents : Use DMSO or ethanol (10–20% v/v) to improve solubility.
  • pH Adjustment : Deprotonate the carboxylic acid group (pH > 5) for better aqueous dispersion.
  • Nanoparticle Formulation : Encapsulate the compound in liposomes or polymeric nanoparticles .

Methodological Recommendations

  • Stereochemical Analysis : Combine 19F^{19}\text{F} NMR and circular dichroism (CD) spectroscopy to confirm absolute configuration.
  • Scale-Up Protocols : Optimize flow chemistry for continuous fluorination and Boc protection to reduce batch variability .
  • Safety Protocols : Follow GHS Category 2 guidelines for skin/eye protection and respiratory ventilation due to acute toxicity risks .

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